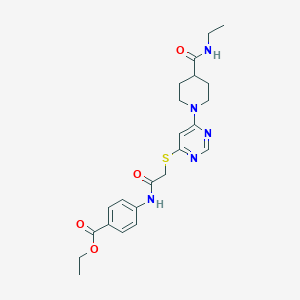

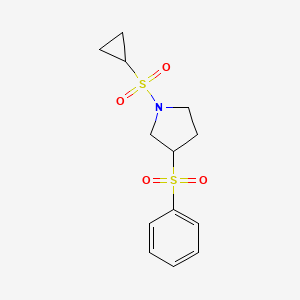

![molecular formula C17H15N3O4S B2912889 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421456-15-6](/img/structure/B2912889.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a light yellow solid . It has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray diffraction method . The compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Physical And Chemical Properties Analysis

This compound is a light yellow solid with a melting point of 108–110 °C . Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm −1 .Scientific Research Applications

Synthetic Methodologies

The preparation of thiadiazoles, a core structural component related to the compound , involves oxidative dimerization of thioamides, showcasing the compound's relevance in developing synthetic routes for thiadiazole derivatives. This method allows for the high-yield synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting its utility in creating structurally complex molecules (Takikawa et al., 1985).

Anticancer Evaluation

A study on the synthesis, anticancer evaluation, and docking of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer activity against multiple cancer cell lines. This suggests the potential of structurally related compounds, such as N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, in oncological research and drug discovery (Tiwari et al., 2017).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, has shown promising antibacterial and antifungal activities. This highlights the potential of similar compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Drug Discovery Building Blocks

Compounds like methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates serve as building blocks in drug discovery, offering the possibility to explore the chemical space around similar molecules. This underlines the importance of this compound and related compounds in the synthesis of potential therapeutic agents (Durcik et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitumor activities against various human cancer cell lines .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential antitumor activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines , suggesting a potential for bioavailability.

Result of Action

The result of the compound’s action is likely to be the inhibition of tumor cell growth. This is inferred from the reported antitumor activities of similar compounds, which have shown potent growth inhibition properties against various human cancer cell lines .

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-9-23-15)5-6-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIKEFDBFPIITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

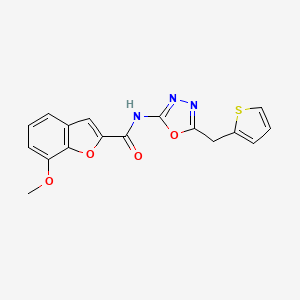

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

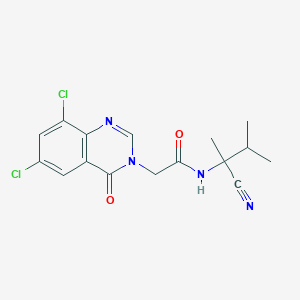

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)

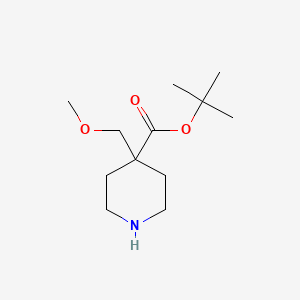

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2912829.png)